1-Hexyl-2-methylcyclohexane
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Overview
Description
1-Hexyl-2-methylcyclohexane is an organic compound with the molecular formula C13H26. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by a cyclohexane ring substituted with a hexyl group and a methyl group at the 1 and 2 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-2-methylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 2-methylcyclohexanol with hexyl bromide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. This process typically uses catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1-Hexyl-2-methylcyclohexane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hexyl-2-methylcyclohexane involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. The specific pathways depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Hexylcyclohexane: A cyclohexane ring with a single hexyl group.
Uniqueness
1-Hexyl-2-methylcyclohexane is unique due to the presence of both hexyl and methyl groups on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
92031-93-1 |
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Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
1-hexyl-2-methylcyclohexane |
InChI |
InChI=1S/C13H26/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h12-13H,3-11H2,1-2H3 |
InChI Key |
YBURYLRJEWDREX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCCC1C |
Origin of Product |
United States |
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